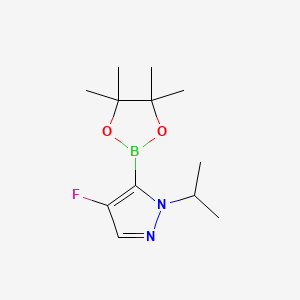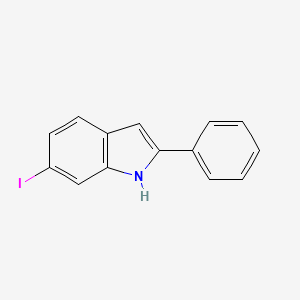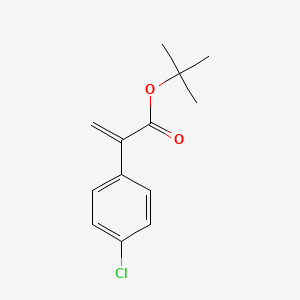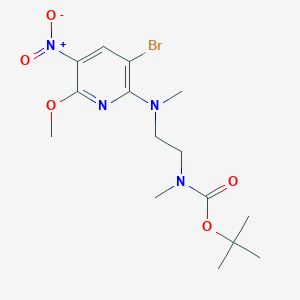
4-Fluoro-1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a suitable base.
Incorporation of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a Suzuki-Miyaura coupling reaction using a boronic acid or boronate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-Fluoro-1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., toluene).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Coupling: Formation of biaryl or styrene derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-Fluoro-1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The dioxaborolane moiety can facilitate interactions with biomolecules through boron-oxygen coordination, while the fluorine atom can enhance binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
4-Fluoro-1-isopropyl-1H-pyrazole: Lacks the dioxaborolane moiety, which may result in different reactivity and applications.
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the fluorine atom, which may affect its biological activity and chemical stability.
4-Fluoro-1H-pyrazole:
Uniqueness
4-Fluoro-1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of its fluorine atom, isopropyl group, and dioxaborolane moiety. This combination imparts distinct chemical properties, such as enhanced reactivity, stability, and potential biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C12H20BFN2O2 |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
4-fluoro-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H20BFN2O2/c1-8(2)16-10(9(14)7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 |
InChIキー |
VXYABAHCDWEFTB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)

![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/no-structure.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)

![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)


![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
